Physcion 8-glucoside

概要

説明

Physcion 8-glucoside, also known as physcion 8-O-beta-D-glucoside, is a naturally occurring anthraquinone glycoside. It is commonly found in various plant species, particularly in the roots of Polygonum multiflorum and Rheum palmatum. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

科学的研究の応用

Physcion 8-glucoside has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of anthraquinone glycosides in plant extracts.

Biology: It is studied for its role in plant defense mechanisms and its effects on plant growth and development.

Medicine: this compound exhibits anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.

Industry: It is used in the development of natural dyes and pigments due to its vibrant color and stability.

作用機序

Target of Action

Physcion 8-glucoside primarily targets two key proteins: 5α-reductase and P-glycoprotein (P-gp) . 5α-reductase is an enzyme that converts testosterone into dihydrotestosterone, a potent androgen. P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance .

Mode of Action

this compound acts as an inhibitor of both 5α-reductase and P-gp. By inhibiting 5α-reductase, it can shorten the time of dorsal skin darkening and hair growth, improve hair follicle morphology, and significantly increase hair follicle count . In the case of P-gp, this compound downregulates its expression, thereby reducing drug resistance in cancer cells .

Biochemical Pathways

this compound interferes with the nuclear factor-κB (NF-κB) pathway . It decreases the quantity of phosphorylated-NF-κB p65 in cell total proteins and upregulates IKBα expression. Simultaneously, it decreases NF-κB p65 levels in nuclear proteins . This effect is related to inhibiting NF-κB from entering the nucleus and down-regulating the expression of P-gp protein .

Result of Action

The inhibition of 5α-reductase by this compound promotes hair growth . In the context of cancer, it enhances the sensitivity of paclitaxel-resistant ovarian cancer cells to paclitaxel . It also reduces P-gp expression in transplanted tumour tissue, thereby reducing drug resistance .

生化学分析

Biochemical Properties

Physcion 8-glucoside interacts with various enzymes and proteins in the body. For example, it has been found to interfere with the nuclear factor-κB (NF-κB) pathway and downregulate P-glycoprotein expression . This interaction can enhance the sensitivity of drug-resistant cancer cells to chemotherapy .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it can induce ferroptosis in gastric cancer cells by upregulating reactive oxygen species (ROS) level, intracellular Fe2+ level, and malondialdehyde (MDA) generation . It also significantly enhances the protein level of glutaminase 2 (GLS2), an important transporter of glutamine to glutamate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit NF-κB p65 entry into the nucleus, which is related to its ability to enhance the sensitivity of drug-resistant cancer cells to chemotherapy . Additionally, it has been shown to suppress survivin expression via the miR-21/PTEN/Akt/GSK3β signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been found to significantly downregulate P-glycoprotein expression in drug-resistant ovarian cancer cells over a 24-hour period .

Metabolic Pathways

This compound is involved in various metabolic pathways. The metabolic pathways of anthraquinones, which include this compound, are hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification .

準備方法

Synthetic Routes and Reaction Conditions: Physcion 8-glucoside can be synthesized through the glycosylation of physcion (an anthraquinone derivative) with glucose. The reaction typically involves the use of a glycosyl donor, such as acetobromoglucose, in the presence of a catalyst like silver carbonate or silver oxide. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources. The roots of Polygonum multiflorum or Rheum palmatum are commonly used. The extraction process includes steps like drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .

化学反応の分析

Types of Reactions: Physcion 8-glucoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form physcion, which is the aglycone form.

Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to release physcion and glucose.

Reduction: It can be reduced to form dihydrothis compound.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymes like beta-glucosidase are commonly employed.

Reduction: Reducing agents such as sodium borohydride can be used.

Major Products:

Oxidation: Physcion

Hydrolysis: Physcion and glucose

Reduction: Dihydrothis compound

類似化合物との比較

Physcion 8-glucoside is unique among anthraquinone glycosides due to its specific glycosylation at the 8-position. Similar compounds include:

Emodin 8-glucoside: Similar in structure but with different glycosylation patterns.

Aloe-emodin 8-glucoside: Another anthraquinone glycoside with distinct biological activities.

Chrysophanol 8-glucoside: Shares the anthraquinone backbone but differs in glycosylation and functional groups.

Uniqueness: this compound’s unique glycosylation pattern contributes to its distinct biological activities, particularly its potent anticancer and anti-inflammatory effects .

生物活性

Physcion 8-glucoside (PG) is a bioactive compound belonging to the anthraquinone class, primarily found in various plant species such as Rheum palmatum and Senna obtusifolia. This article explores the biological activities of PG, focusing on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

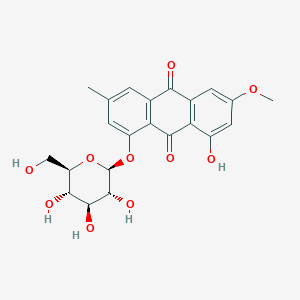

Chemical Structure and Properties

This compound has the chemical formula and is characterized by an anthraquinone backbone with a glucoside moiety. Its structure contributes to its solubility and bioactivity, making it a subject of interest in pharmacological research .

Anticancer Activity

Research indicates that PG exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Regulation : PG modulates several cell signaling pathways associated with cell cycle regulation, including those involving protein kinases and transcription factors .

- Inhibition of Metastasis : Studies have demonstrated that PG effectively suppresses cancer cell migration and invasion, making it a potential candidate for cancer therapy .

- Chemosensitization : PG enhances the efficacy of conventional chemotherapeutic agents, providing a synergistic effect that can improve treatment outcomes .

Case Study: In Vitro Studies

A study assessed the cytotoxic effects of PG on human cancer cell lines, revealing an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 50 µM against breast cancer cells. The compound was noted to significantly reduce cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 50 |

| Lung Cancer | 60 |

| Colorectal Cancer | 55 |

Anti-inflammatory Properties

PG has demonstrated potent anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in various models. This activity is attributed to its ability to modulate the NF-kB signaling pathway, which plays a crucial role in inflammation .

Antimicrobial Activity

The antimicrobial properties of PG have been explored against various pathogens. It has shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes .

Neuroprotective Effects

Recent studies suggest that PG may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been reported to ameliorate cognitive deficits and reduce neuroinflammation by modulating signaling pathways involved in neuronal survival .

Case Study: Neuroprotective Activity

In an animal model of Alzheimer's disease, administration of PG resulted in:

- Improved memory performance in behavioral tests.

- Decreased levels of amyloid-beta plaques.

- Reduced oxidative stress markers in brain tissue.

特性

IUPAC Name |

1-hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-8-3-10-16(19(27)15-11(17(10)25)5-9(30-2)6-12(15)24)13(4-8)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXGUTUUWXVZNM-DQMLXFRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415749 | |

| Record name | Physcion 8-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26296-54-8 | |

| Record name | Physcion 1-O-β-D-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26296-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Physcion 8-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。